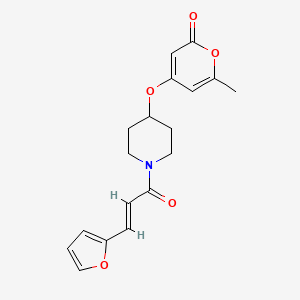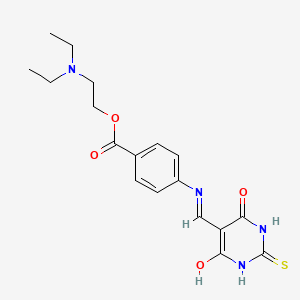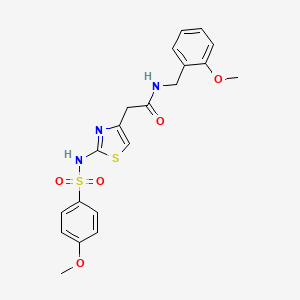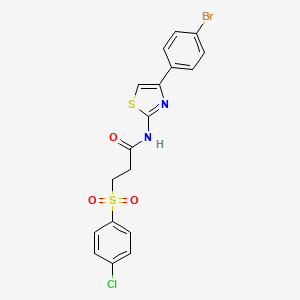
(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that features a furan ring, a piperidine ring, and a pyranone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-yl acrylate: This can be achieved by reacting furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Synthesis of the piperidine derivative: The piperidine ring can be functionalized with a hydroxyl group at the 4-position through nucleophilic substitution reactions.
Coupling reaction: The furan-2-yl acrylate is then coupled with the piperidine derivative using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide), to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyranone ring, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylate moiety may produce saturated esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of furan-containing molecules with biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mecanismo De Acción
The mechanism of action of (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to covalent modification of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: shares structural similarities with other furan-containing compounds, such as furan-2-carboxaldehyde and furan-2-ylmethanol.
Piperidine derivatives: Compounds like 4-hydroxypiperidine and 4-aminopiperidine share the piperidine ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a piperidine ring, and a pyranone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-13-11-16(12-18(21)23-13)24-15-6-8-19(9-7-15)17(20)5-4-14-3-2-10-22-14/h2-5,10-12,15H,6-9H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZAQSDGRBYUNJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)

![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)
![7-ethoxy-10-[(2-methylphenyl)methyl]-5H,10H-benzo[b]1,8-naphthyridin-5-one](/img/structure/B2501128.png)


![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)
![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)

